![molecular formula C22H27N3O2S B3005678 N-(1-benzylpiperidin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034361-41-4](/img/structure/B3005678.png)
N-(1-benzylpiperidin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "N-(1-benzylpiperidin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide" is a derivative of isonicotinamide, which is a compound that has been extensively studied for various applications, including its role as a hydrogelator, antimicrobial agent, and inhibitor of xanthine oxidase. The structure of this compound suggests potential for diverse chemical reactivity and biological activity due to the presence of multiple functional groups such as the isonicotinamide moiety, benzylpiperidine, and tetrahydrothiophene.
Synthesis Analysis
The synthesis of related isonicotinamide derivatives has been reported in the literature. For instance, a series of pyridyl amides derived from isonicotinic acid were synthesized, with one of them being an efficient hydrogelator . Another study reported the synthesis of thiazolidine-4-one derivatives of isonicotinamide, which involved the reaction of a Schiff base with mercaptoacetic acid . Although the specific synthesis of "N-(1-benzylpiperidin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide" is not detailed, these studies provide insight into the synthetic routes that could be employed for similar compounds.
Molecular Structure Analysis
The molecular structure of isonicotinamide derivatives is crucial for their function. Single-crystal diffraction and X-ray powder diffraction (XRPD) studies have been used to characterize the gel formed by one of the isonicotinamide derivatives, indicating that the morph responsible for gel formation is different from that in its bulk solid and xerogel . The magnetic properties of isomeric compounds with a related structure, N,N'-di-(2,2,6,6-tetramethylpiperidin-1-oxyl-4-yl)xylyl imine, were studied, and their structures were determined by X-ray single-crystal diffraction . These techniques could be applied to analyze the molecular structure of "N-(1-benzylpiperidin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide".
Chemical Reactions Analysis
The chemical reactivity of isonicotinamide derivatives can be inferred from the studies on similar compounds. For example, the reaction of isonicotinoyl isothiocyanate with 4-aminoantipyrine in acetonitrile solution led to the synthesis of a new heterocyclic compound . The presence of various functional groups in "N-(1-benzylpiperidin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide" suggests that it could participate in similar chemical reactions, potentially leading to the formation of heterocyclic structures or other complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of isonicotinamide derivatives are diverse. The synthesized thiazolidine-4-one derivatives showed good antibacterial activity against Staphylococcus aureus and Escherichia coli . Another study on N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives revealed that these compounds were potent inhibitors of xanthine oxidase, with one compound being significantly more effective than allopurinol . These findings suggest that "N-(1-benzylpiperidin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide" could also exhibit unique physical and chemical properties, which could be explored for potential biological applications.
Eigenschaften
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c26-22(18-6-10-23-21(14-18)27-20-9-13-28-16-20)24-19-7-11-25(12-8-19)15-17-4-2-1-3-5-17/h1-6,10,14,19-20H,7-9,11-13,15-16H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGSLZNVVQBCPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=NC=C2)OC3CCSC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.